

In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone

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Compound of Interest

Compound Name: Demeton-o sulfone

Cat. No.: B1618998

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Demeton-o sulfone**, an organophosphate metabolite. The information is curated to support research, scientific analysis, and drug development activities.

Chemical Structure and Identification

Demeton-o sulfone, a metabolite of the insecticide Demeton, is characterized by a phosphate core with a sulfonylated ethylthio side chain.

Chemical Structure:

- IUPAC Name: O,O-diethyl O-[2-(ethylsulfonyl)ethyl] phosphorothioate[1]
- CAS Number: 4891-54-7[1]
- Molecular Formula: C8H19O5PS2[1]
- Synonyms: Thionodemeton sulfone, Systox sulfone[1]

Physicochemical and Toxicological Data

Quantitative data for **Demeton-o sulfone** is crucial for understanding its environmental fate, transport, and toxicological profile. While specific experimental data for **Demeton-o sulfone** is

limited, information for closely related compounds provides valuable insights.

Table 1: Physicochemical Properties of **Demeton-o sulfone** and Related Compounds

Property	Demeton-o sulfone	Demeton-S-methylsulfone	Source
Molecular Weight	290.34 g/mol	262.29 g/mol	[1] [2]
Boiling Point	145 °C @ 0.05 Torr	120 °C @ 0.03 mm Hg	[1] [2]
Vapor Pressure	Not Available	0.5 x 10 ⁻³ mm Hg @ 20°C	[2]
Water Solubility	Not Available	Miscible with water	[2]
LogP (Octanol-Water Partition Coefficient)	Not Available	Not Available	

Table 2: Acute Toxicity Data for Demeton and its Metabolites

Compound	Test Species	Route of Administration	LD50/LC50	Source
Demeton (mixture of O and S isomers)	Rat	Oral	1.7 mg/kg	[3]
Demeton-O-methyl	Rat	Oral	676 mg/kg	[2]
Demeton-S-methylsulfone	Rat	Oral	32,400 µg/kg (32.4 mg/kg)	[4]
Demeton	Rat	Inhalation (4 hr)	15 mg/m ³	[3]

Experimental Protocols

Synthesis of Demeton-o sulfone

A specific, detailed laboratory synthesis protocol for **Demeton-o sulfone** is not readily available in the public domain. However, its formation is a result of the metabolic oxidation of Demeton-O. The synthesis of the parent Demeton mixture involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphor chloride thiolate in toluene, in the presence of anhydrous sodium carbonate and metallic copper. This process yields a mixture of Demeton-S and Demeton-O isomers.^[5] Further oxidation of the Demeton-O isomer, either through metabolic processes or controlled chemical oxidation, would yield **Demeton-o sulfone**.

Analytical Methodology for Residue Analysis

A common approach for the analysis of Demeton and its metabolites involves the oxidation of all related compounds (sulfide and sulfoxide) to the corresponding sulfone, which is then quantified by gas-liquid chromatography (GLC). Using an oxidizing agent like permanganate that does not convert the P=S to a P=O bond allows for the differentiation between the thiono (Demeton-O) and thiol (Demeton-S) sulfones. This methodology is suitable for regulatory purposes.

A more modern and sensitive method for the simultaneous determination of demeton-S-methyl and its metabolites, including the sulfone, utilizes liquid chromatography coupled with mass spectrometry (LC-MS). A general procedure involves:

- Homogenization of the sample with antioxidants.
- Extraction with acetone.
- Re-extraction with ethyl acetate using an Extrelut column.
- For lipid-rich samples, a hexane/acetonitrile partitioning step is included.
- Clean-up using a PSA or tandem graphitized carbon/PSA column.
- Determination by LC-MS in ESI-SIM mode.^[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The primary mechanism of toxicity for organophosphates like **Demeton-o sulfone** is the inhibition of acetylcholinesterase (AChE). The following protocol, based on the Ellman method, can be used to quantify the inhibitory activity of **Demeton-o sulfone**.^{[7][8][9][10]}

Materials:

- 96-well microplate
- Spectrophotometer (plate reader) capable of measuring absorbance at 405-412 nm
- Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
- Acetylthiocholine iodide (ATCl) substrate solution
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
- Phosphate buffer (pH 8.0)
- **Demeton-o sulfone** test solutions of varying concentrations
- Positive control (e.g., a known AChE inhibitor like galanthamine)
- Negative control (solvent used to dissolve the test compound)

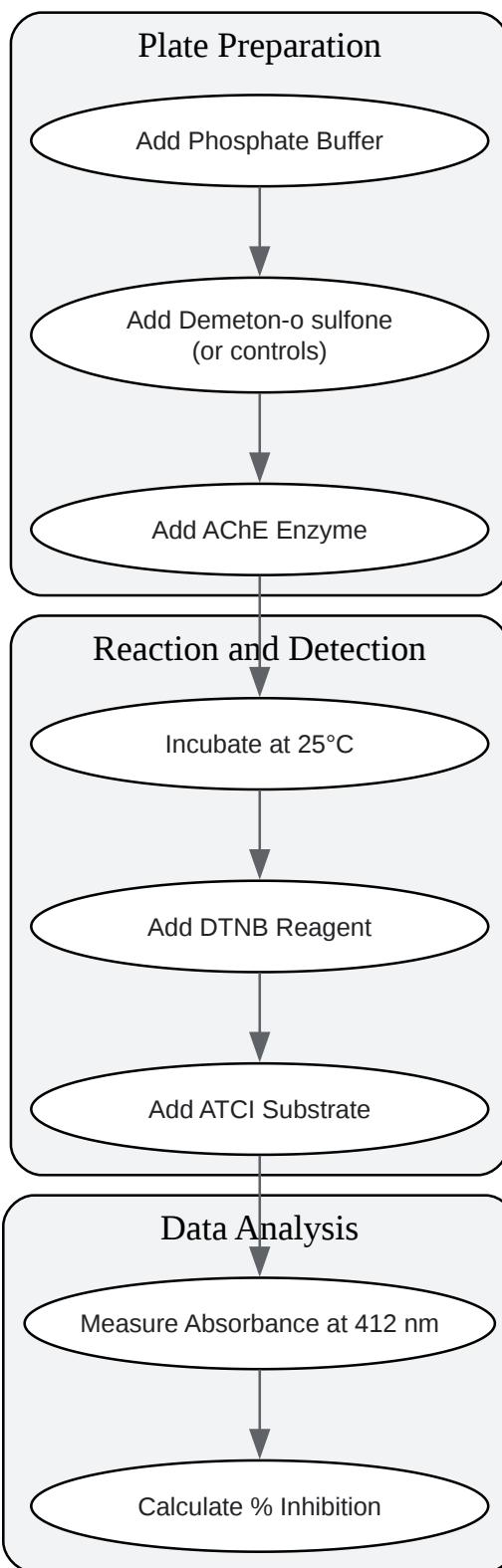
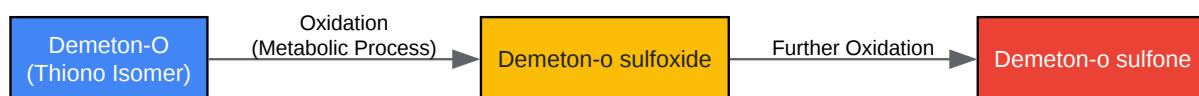
Procedure:

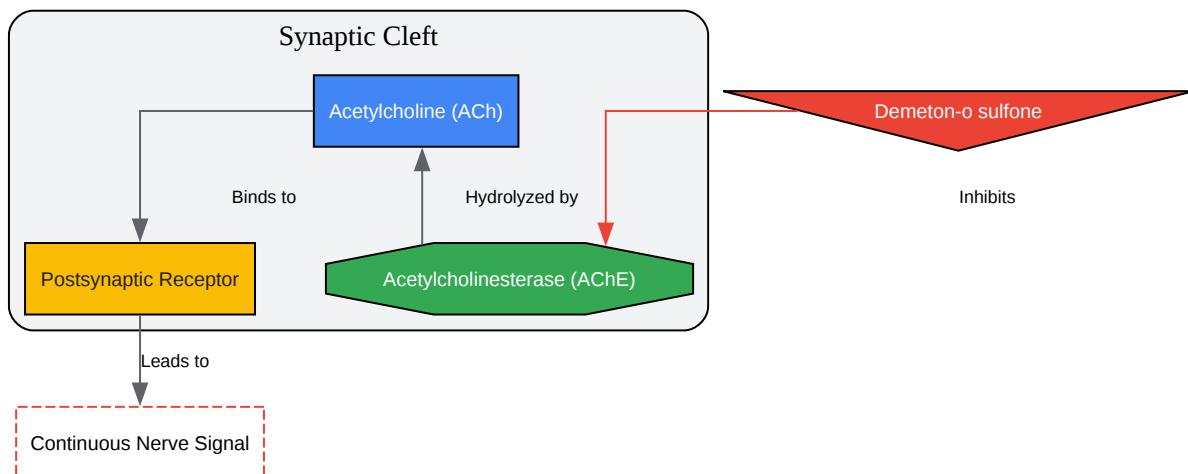
- In a 96-well plate, add 140 μ L of phosphate buffer (0.1 M, pH 8.0) to each well.
- Add 10 μ L of the **Demeton-o sulfone** test solution (or positive/negative control) to the respective wells.
- Add 10 μ L of the AChE enzyme solution (1 U/mL) to each well.
- Incubate the plate at 25°C for 10 minutes.
- Following incubation, add 10 μ L of 10 mM DTNB to the reaction mixture.
- Initiate the reaction by adding 10 μ L of 14 mM ATCl.
- Immediately measure the absorbance at 412 nm and continue to monitor for a set period (e.g., 10 minutes) to determine the rate of reaction.[\[8\]](#)

- The percentage of AChE inhibition is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Visualized Pathways and Workflows

To further elucidate the biological and experimental processes related to **Demeton-o sulfone**, the following diagrams are provided.





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